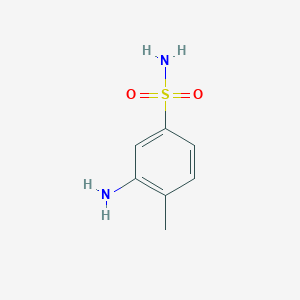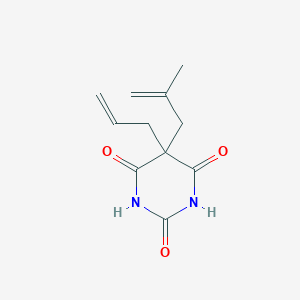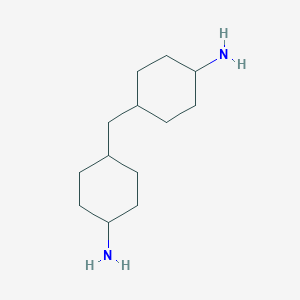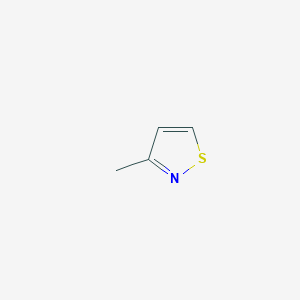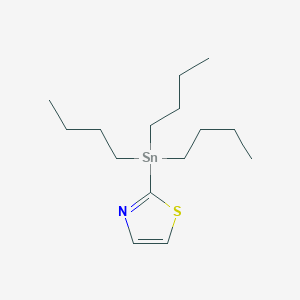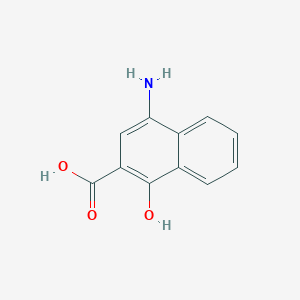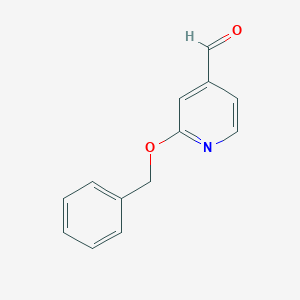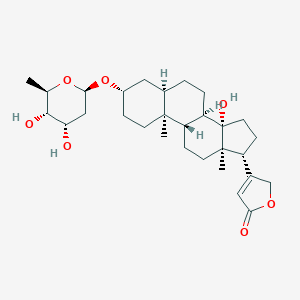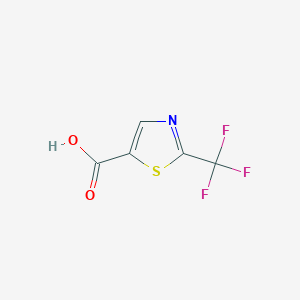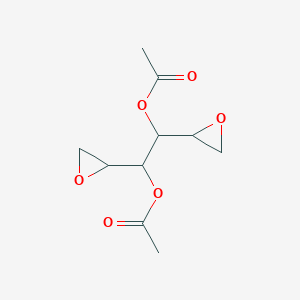
Galactitol, 1,2:5,6-dianhydro-, diacetate
説明
Galactitol, 1,2:5,6-dianhydro-, diacetate, also known as diacetyl-diepoxydulcitol or diacetyldianhydrogalactitol, belongs to the class of organic compounds known as dicarboxylic acids and derivatives . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Based on the available literature, Galactitol, 1,2:5,6-dianhydro-, diacetate is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . More research is needed to understand the synthesis of this compound.Molecular Structure Analysis
The molecular formula of Galactitol, 1,2:5,6-dianhydro-, diacetate is C6H10O4 . Its molecular weight is 146.1412 . The IUPAC Standard InChI is InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Galactitol, 1,2:5,6-dianhydro-, diacetate. It belongs to the class of organic compounds known as dicarboxylic acids and derivatives, which are organic compounds containing exactly two carboxylic acid groups .科学的研究の応用
Antitumor Activity
Galactitol derivatives have been synthesized and studied for their potential antitumor activities. For instance, derivatives such as 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol have been created and evaluated for their effectiveness in this area (Kuszmann & Vargha, 1971).
Chemical Transformation Products
The chemical transformation products of galactitol derivatives, such as 1,6-dibromo-1,6-dideoxygalactitol and 1,2:5,6-dianhydrogalactitol, have been isolated and studied, providing insights into the chemistry and potential applications of these compounds (Vidra et al., 1982).
Polymerization and Polymer Applications
Galactitol derivatives have been used in the cyclopolymerization process, leading to the creation of novel carbohydrate polymers. These polymers show potential for various applications, including as macromolecular ionophores with size-selective cation-binding ability (Kamada et al., 1999).
DNA Interaction and Alkylation
Studies have focused on how galactitol derivatives interact with and alkylate DNA. This research is crucial in understanding the potential therapeutic uses of these compounds in medicine, particularly in cancer therapy (Institóris & Tamás, 1980).
Carbohydrate Chemistry and Derivatives
Research into the synthesis of various galactitol derivatives has led to a better understanding of carbohydrate chemistry and the potential for creating new molecules with useful properties (Kuszmann, 1979).
Safety And Hazards
将来の方向性
Given the limited information available on Galactitol, 1,2:5,6-dianhydro-, diacetate, future research could focus on understanding its synthesis, mechanism of action, and potential applications. As it is not a naturally occurring metabolite, studies could also explore its effects on biological systems and potential therapeutic uses .
特性
IUPAC Name |
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXAFOTGLVFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972730 | |
| Record name | 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galactitol, 1,2:5,6-dianhydro-, diacetate | |
CAS RN |
57230-48-5 | |
| Record name | Dianhydro-3,4-diacetylgalactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC292297 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



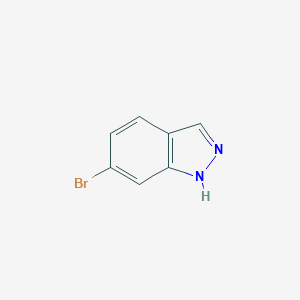
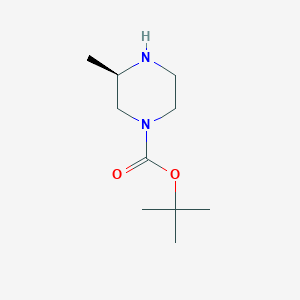
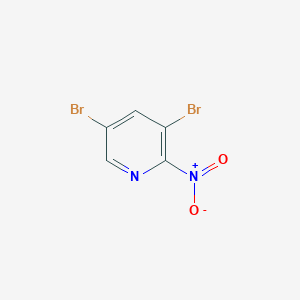
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
